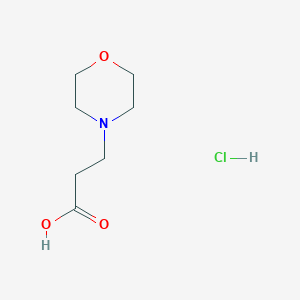

3-Morpholin-4-Yl-Propionic Acid Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32028. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-morpholin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAHMPKUDAJSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375038 | |

| Record name | 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6319-95-5 | |

| Record name | 6319-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholin-4-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-Morpholin-4-yl-propionic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 3-Morpholin-4-yl-propionic acid hydrochloride. The document is structured to provide maximal value to researchers, chemists, and professionals in drug development by not only detailing a validated synthetic protocol but also by elucidating the underlying chemical principles and comparative analysis of synthetic strategies. This guide emphasizes scientific integrity, reproducibility, and a deep understanding of the reaction dynamics.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic profiles, and improve metabolic stability. The hydrochloride salt form of this propionic acid derivative offers superior handling properties and stability, making it an ideal starting material for further chemical elaboration. Its applications are notable in the development of anticoagulants and kinase inhibitors, highlighting its significance in modern drug discovery.[1]

Comparative Analysis of Synthetic Methodologies

The synthesis of 3-Morpholin-4-yl-propionic acid can be achieved through several established routes. The choice of a particular synthetic pathway is a critical decision driven by factors such as the cost and availability of starting materials, scalability, and desired purity of the final product. The two most prominent methods are:

-

Michael Addition: This approach involves the conjugate addition of morpholine to an acrylic acid derivative, typically an ester like methyl acrylate. This method is characterized by high atom economy and generally affords good yields. However, it necessitates a subsequent ester hydrolysis step.

-

Nucleophilic Substitution: This route utilizes the reaction of morpholine with a 3-halopropionic acid, such as 3-chloropropionic acid. This method has the advantage of directly yielding the carboxylic acid, thereby circumventing the need for a separate hydrolysis step.

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Michael Addition | Morpholine, Methyl Acrylate | Base (optional, or neat) | High atom economy, generally high yields. | Requires a subsequent ester hydrolysis step; potential for acrylate polymerization.[2] |

| Nucleophilic Substitution | Morpholine, 3-Chloropropionic Acid | Base (e.g., Na2CO3) | Direct formation of the carboxylic acid. | 3-halopropionic acids can be corrosive and require careful handling. |

For the purposes of this guide, we will provide a detailed protocol for the Michael addition route, which is widely favored for its efficiency and scalability.

Reaction Mechanism and Core Chemical Principles

The synthesis via Michael addition is a well-understood and robust transformation that proceeds through three distinct stages:

-

Michael Addition: Morpholine, a secondary amine, functions as a potent nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This 1,4-conjugate addition is a highly efficient carbon-nitrogen bond-forming reaction.[2]

-

Ester Hydrolysis: The resultant intermediate, methyl 3-morpholinopropanoate, is subjected to hydrolysis to yield the corresponding carboxylic acid. This transformation can be catalyzed by either acid or base.[3][4][5] Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion.[4]

-

Salt Formation: The free base, 3-Morpholin-4-yl-propionic acid, is then protonated with hydrochloric acid to precipitate the stable and crystalline hydrochloride salt.

Caption: A schematic representation of the three-step synthesis of this compound.

Detailed and Validated Experimental Protocol

This protocol is optimized for laboratory-scale synthesis and can be scaled with appropriate process safety considerations.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Exemplary Supplier |

| Morpholine | 110-91-8 | 87.12 | 87.1 g (1.0 mol) | Sigma-Aldrich |

| Methyl Acrylate | 96-33-3 | 86.09 | 86.1 g (1.0 mol) | Sigma-Aldrich |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 44.0 g (1.1 mol) | VWR |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | q.s. | VWR |

| Isopropanol | 67-63-0 | 60.10 | As needed for recrystallization | Fisher Scientific |

| Deionized Water | 7732-18-5 | 18.02 | As needed | --- |

Step-by-Step Synthesis Procedure

Step 1: Synthesis of Methyl 3-morpholinopropanoate

-

In a well-ventilated fume hood, charge a 1 L three-necked round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, with morpholine (87.1 g, 1.0 mol).

-

Immerse the flask in an ice-water bath to maintain a low temperature.

-

Add methyl acrylate (86.1 g, 1.0 mol) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature is maintained below 20 °C. Rationale: This controlled addition is critical to dissipate the exothermic heat of reaction and to prevent the undesirable polymerization of the acrylate monomer.

-

Upon completion of the addition, remove the ice bath and allow the reaction mixture to gradually warm to ambient temperature.

-

Continue stirring for 12-16 hours to ensure the reaction proceeds to completion.

Step 2: Hydrolysis to 3-Morpholin-4-yl-propionic Acid

-

To the crude methyl 3-morpholinopropanoate, add a solution of sodium hydroxide (44.0 g, 1.1 mol) dissolved in deionized water (250 mL).

-

Heat the biphasic mixture to reflux (approximately 100-105 °C) and maintain at this temperature for 3-4 hours. Rationale: The elevated temperature accelerates the rate of hydrolysis. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

Step 3: Formation and Isolation of the Hydrochloride Salt

-

In an ice-water bath, carefully acidify the cooled reaction mixture to a pH of ~2 by the slow, portion-wise addition of concentrated hydrochloric acid. Caution: This neutralization is highly exothermic.

-

Concentrate the acidified solution in vacuo using a rotary evaporator to remove the bulk of the water and methanol byproduct.

-

To the resulting viscous residue, add isopropanol (300-400 mL) and heat the mixture gently to effect dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling to 0-5 °C in an ice bath or refrigerator for several hours to induce crystallization.

-

Collect the precipitated white crystalline solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold isopropanol to remove any residual impurities.

-

Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Product Characterization and Quality Control

The identity, purity, and quality of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

| Analytical Test | Expected Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | 193-196 °C |

| ¹H NMR | Spectrum consistent with the proposed structure |

| Purity (HPLC) | ≥ 98% |

| Solubility | Soluble in water |

Safety and Handling Precautions

-

Morpholine: Corrosive and flammable. All manipulations should be conducted in a certified fume hood.

-

Methyl Acrylate: Flammable, toxic, and a lachrymator. Handle with extreme caution.

-

Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Cause severe chemical burns.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

Conclusion

The synthetic route detailed in this guide, based on the Michael addition of morpholine to methyl acrylate, represents a robust, efficient, and scalable method for the preparation of high-purity this compound. Careful adherence to the procedural steps, particularly with respect to temperature control and pH adjustment, is paramount for achieving optimal yields and product quality. This guide provides the necessary technical details and scientific rationale to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

3-Morpholin-4-Yl-Propionic Acid Hydrochloride chemical properties

An In-Depth Technical Guide to 3-Morpholin-4-Yl-Propionic Acid Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core physicochemical properties, proposes a logical synthetic pathway, and outlines robust analytical methodologies for its characterization. A central focus is placed on its application as a strategic building block in medicinal chemistry, particularly highlighted by its role in the synthesis of advanced prodrugs, such as ester derivatives of Hsp90 inhibitors[1]. This guide serves as an essential resource for scientists seeking to leverage this compound's unique structural features—a hydrophilic morpholine moiety for improved pharmacokinetics and a reactive carboxylic acid handle for covalent modification.

Introduction and Molecular Overview

This compound (CAS No: 6319-95-5) is a synthetic organic compound that integrates a saturated morpholine heterocycle with a propionic acid backbone[2][3]. Supplied as a stable hydrochloride salt, this molecule presents two key functional domains: a tertiary amine within the morpholine ring and a terminal carboxylic acid. This dual functionality makes it an invaluable linker and building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

Its utility is prominently demonstrated in the field of oncology drug development, where it serves as a reagent in the synthesis of ester prodrugs for potent anticancer agents like MPC-3100, a purine-based Hsp90 (Heat Shock Protein 90) inhibitor[1]. The incorporation of the morpholine group is a well-established strategy in medicinal chemistry to enhance aqueous solubility, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate. This guide provides the technical details necessary for its effective evaluation and implementation in a research and development setting.

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical and Handling Properties

The compound is typically supplied as a solid with high purity, suitable for proteomics and synthetic chemistry applications[2][4]. Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6319-95-5 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄ClNO₃ | [3][4][5] |

| Molecular Weight | 195.64 g/mol | [2][4][6] |

| Appearance | Solid | [4] |

| Purity | ≥97% | [4][7] |

| IUPAC Name | 3-(4-morpholinyl)propanoic acid hydrochloride | [7] |

| Storage Temperature | 2-8°C | [7] |

Solubility and Stability

The hydrochloride salt form renders the molecule highly polar. The protonated morpholine nitrogen, along with the carboxylic acid group, facilitates solubility in aqueous and polar protic solvents. From a stability perspective, the compound is stable under recommended storage conditions (cool, dry environment)[8]. It is incompatible with strong oxidizing agents, which could potentially oxidize the morpholine ring or other parts of the molecule[8].

Synthesis and Characterization

While multiple suppliers offer this reagent, understanding its synthesis is crucial for quality control and for researchers who may wish to produce derivatives.

Proposed Synthesis Pathway: Michael Addition

A chemically efficient and logical route to synthesize the parent compound, 3-morpholin-4-yl-propanoic acid, is through a Michael (conjugate) addition reaction. This involves the nucleophilic attack of the secondary amine of morpholine onto an acrylic acid or acrylate ester. Subsequent acidification serves both to protonate the morpholine nitrogen, forming the hydrochloride salt, and, if an ester was used, to hydrolyze it to the carboxylic acid.

-

Rationale: This pathway is highly effective for forming β-amino acids. The electron-withdrawing nature of the carboxyl group in acrylic acid polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by the morpholine nitrogen.

Caption: Figure 2: Proposed synthesis via Michael addition of morpholine to acrylic acid.

Analytical Characterization Workflow

Verifying the identity, purity, and integrity of this compound is paramount. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: Figure 3: A standard workflow for the analytical characterization of the title compound.

Exemplary Analytical Protocols

-

Rationale: RP-HPLC is the gold standard for assessing the purity of polar organic compounds. The method separates the target analyte from non-polar impurities (which elute later) and highly polar impurities or counter-ions (which elute in or near the void volume).

-

Instrumentation: HPLC system with a UV detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution: Start at 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A.

-

Injection Volume: 10 µL.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Rationale: ¹H NMR provides unambiguous confirmation of the molecule's proton framework, confirming the presence of both the morpholine and propionic acid moieties and their connectivity.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for its ability to exchange with the acidic proton of the carboxyl group and the N-H proton of the protonated amine, simplifying the spectrum.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Expected Signals (in D₂O):

-

A multiplet (or two overlapping triplets) corresponding to the 4 protons on the carbons adjacent to the oxygen in the morpholine ring (~3.8-4.0 ppm).

-

A multiplet corresponding to the 4 protons on the carbons adjacent to the nitrogen in the morpholine ring (~3.2-3.5 ppm).

-

A triplet corresponding to the methylene group adjacent to the morpholine nitrogen (~3.0-3.2 ppm).

-

A triplet corresponding to the methylene group adjacent to the carboxyl group (~2.7-2.9 ppm).

-

Chemical Reactivity and Key Applications

Core Reactivity

The compound's reactivity is dominated by its carboxylic acid group. This functional group can readily undergo:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Bond Formation: Reaction with primary or secondary amines using coupling reagents (e.g., EDC, HATU) to form amides.

This reactivity is central to its use as a linker molecule, allowing it to be covalently attached to other molecules of interest.

Application in Prodrug Synthesis: An Hsp90 Inhibitor Case Study

A significant application of this compound is in the synthesis of prodrugs[1]. A prodrug is an inactive or less active precursor that is metabolized in vivo to release the active parent drug.

-

Causality and Strategic Value: In the case of the Hsp90 inhibitor MPC-3100, an ester prodrug was synthesized using this morpholino-propionic acid moiety[1].

-

Improved Bioavailability: The parent drug may have poor solubility or membrane permeability. Converting a key functional group (like a hydroxyl) into an ester using 3-morpholin-4-yl-propionic acid can improve its pharmacokinetic properties.

-

Enhanced Solubility: The morpholine group is hydrophilic and can improve the aqueous solubility of the resulting prodrug, which is beneficial for formulation and administration.

-

Controlled Release: The ester bond is designed to be stable in the gastrointestinal tract but cleaved by esterase enzymes in the bloodstream or target tissues, releasing the active drug at the desired site of action.

-

Caption: Figure 4: Conceptual diagram of a prodrug strategy utilizing the morpholinyl-propionic acid moiety.

Safety and Handling

It is essential to handle this compound with appropriate precautions in a laboratory setting.

| Hazard Class | GHS Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | [6][8] |

| Skin Irritation | H315: Causes skin irritation | GHS07 | [6][8][9] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | [6][8][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | [6][8][9] |

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation and avoid inhalation of dust[8].

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[8][10].

-

Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product[8].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up if necessary[8][10]. Keep away from incompatible materials such as strong oxidizing agents[8].

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined bifunctional nature, combining a pharmacokinetic-enhancing morpholine ring with a versatile carboxylic acid handle, makes it an ideal building block for creating sophisticated molecules. Its demonstrated use in the synthesis of anticancer prodrugs underscores its value in addressing complex pharmaceutical challenges, such as improving drug solubility, bioavailability, and targeted delivery. The information and protocols provided in this guide offer a solid foundation for researchers to confidently incorporate this compound into their synthetic and developmental workflows.

References

- 1. 3-MORPHOLIN-4-YL-PROPIONIC ACID HCL | 6319-95-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-(4-MORPHOLINYL)PROPANOIC ACID HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6319-95-5 [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 3-(Morpholin-4-yl)propanoic acid | C7H13NO3 | CID 410813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor

A Note on the Selected Compound: This technical guide focuses on the mechanism of action of Reboxetine . The initially requested compound, 3-Morpholin-4-Yl-Propionic Acid Hydrochloride, is a research chemical with limited publicly available data on its biological activity. Reboxetine, a morpholine derivative with a well-documented and specific mechanism of action, has been selected as a representative molecule to fulfill the requirements of this in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1][2] It belongs to the morpholine class of chemical compounds and represents a significant development in antidepressant pharmacology due to its targeted action on the noradrenergic system.[3][4] Unlike many earlier antidepressants, such as tricyclic antidepressants (TCAs), Reboxetine exhibits high selectivity for the norepinephrine transporter (NET), with low affinity for other monoamine transporters and neurotransmitter receptors.[3][4] This specificity is believed to contribute to its distinct therapeutic profile and tolerability.[5][6] This guide provides a detailed examination of Reboxetine's mechanism of action, from its molecular target to the downstream cellular and systemic effects that underpin its clinical efficacy.

Section 1: Molecular Target & Binding Profile

The primary molecular target of Reboxetine is the presynaptic norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[4][7] This reuptake process is the principal mechanism for terminating noradrenergic signaling.[8] By binding to and inhibiting NET, Reboxetine effectively increases the concentration and prolongs the residence time of NE in the synapse, thereby enhancing noradrenergic neurotransmission.[7]

The therapeutic utility of Reboxetine is grounded in its high selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT).[6] This selectivity minimizes off-target effects commonly associated with less selective agents.[3]

Data Presentation: Comparative Binding Affinities

The selectivity of Reboxetine is quantified by its binding affinity (Ki), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.

| Transporter | Reboxetine pKi | Approximate Selectivity Ratio (vs. NET) |

| Norepinephrine Transporter (NET) | 8.98 | - |

| Serotonin Transporter (SERT) | 5.2 | ~6000x lower affinity |

| Dopamine Transporter (DAT) | 5.2 | ~6000x lower affinity |

(Data sourced from computational and experimental binding studies)[9]

This high degree of selectivity underscores the targeted nature of Reboxetine's action, which is a key differentiator from dual-reuptake inhibitors or broader-acting TCAs.

Section 2: Synaptic Mechanism of Action

In a typical noradrenergic synapse, norepinephrine is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic α- and β-adrenergic receptors to propagate a signal. The action of NE is terminated when it is transported back into the presynaptic neuron by NET.

Reboxetine competitively inhibits this reuptake process.[7] By occupying the binding site on the NET, it prevents norepinephrine from being cleared from the synapse. This leads to an elevated concentration of NE available to stimulate postsynaptic receptors, resulting in amplified and prolonged adrenergic signaling.[7]

Visualization: Synaptic Action of Reboxetine

Caption: Reboxetine blocks the NET on the presynaptic neuron, increasing synaptic norepinephrine.

Section 3: Downstream Signaling and Neuroadaptive Changes

The sustained increase in synaptic norepinephrine triggers a cascade of downstream signaling events. The elevated NE levels lead to greater activation of postsynaptic adrenergic receptors, primarily α- and β-adrenoceptors.[7]

Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[10][11] This, in turn, activates Protein Kinase A (PKA).[10]

Visualization: β-Adrenergic Receptor Signaling Pathway

Caption: Downstream signaling cascade following adrenergic receptor activation by norepinephrine.

PKA can phosphorylate various intracellular proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can then modulate the expression of genes involved in neuroplasticity and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[12] Chronic administration of Reboxetine has been shown to reverse stress-induced decreases in hippocampal BDNF levels in animal models, suggesting that these long-term neuroadaptive changes are crucial to its antidepressant effects.[12]

Section 4: Experimental Validation Protocol

The foundational evidence for Reboxetine's mechanism of action comes from in vitro assays that measure its ability to inhibit norepinephrine reuptake. The following protocol describes a classic and robust method for this determination.

Experimental Protocol: In Vitro [³H]-Norepinephrine Uptake Inhibition Assay

This assay directly measures the ability of a test compound (e.g., Reboxetine) to block the uptake of radiolabeled norepinephrine into cells or synaptosomes that express the norepinephrine transporter.[13][14]

Methodology:

-

Cell/Tissue Preparation:

-

Causality: Use a cell line endogenously expressing human NET (e.g., SK-N-BE(2)C neuroblastoma cells) or cells transfected to express hNET (e.g., HEK293-hNET).[14] This ensures the target is present and functional. Alternatively, synaptosomes prepared from specific brain regions (e.g., rat cortex) can be used.[14]

-

Step: Culture and harvest cells, or prepare synaptosomes, and resuspend them in a physiological buffer (e.g., Krebs-Ringer-HEPES) to a predetermined concentration.

-

-

Assay Setup:

-

Causality: The assay must differentiate between total uptake, non-specific uptake (uptake in the presence of a high concentration of a known NET inhibitor), and uptake in the presence of the test compound.

-

Step: Aliquot the cell/synaptosome suspension into three sets of tubes/wells:

-

Total Uptake: Contains cells + buffer.

-

Non-specific Binding: Contains cells + buffer + a high concentration of a standard NET inhibitor (e.g., 10 µM Desipramine).

-

Test Compound: Contains cells + buffer + varying concentrations of Reboxetine.

-

-

-

Incubation:

-

Causality: Pre-incubating with the inhibitor allows it to bind to the transporter before the substrate is introduced.

-

Step: Pre-incubate the tubes at room temperature or 37°C for 10-15 minutes.

-

-

Initiation of Uptake:

-

Causality: A low concentration of radiolabeled substrate ([³H]-Norepinephrine) is added to initiate the transport process. The concentration is typically at or below the Michaelis-Menten constant (Km) for the transporter to ensure sensitive detection of inhibition.

-

Step: Add [³H]-Norepinephrine to all tubes to a final concentration of ~50-400 nM and incubate for a short period (e.g., 10-20 minutes) at 37°C.[14]

-

-

Termination of Uptake:

-

Causality: The uptake process must be stopped rapidly to accurately measure the amount of substrate transported. This is achieved by rapid filtration and washing in ice-cold buffer.

-

Step: Terminate the reaction by rapidly filtering the contents of each tube through glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Causality: The radioactivity trapped on the filters is directly proportional to the amount of [³H]-Norepinephrine taken up by the cells.

-

Step: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Causality: Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition by Reboxetine is then determined relative to the specific uptake.

-

Step: Calculate % Inhibition = 100 * [1 - (Test Compound cpm - Non-specific cpm) / (Total cpm - Non-specific cpm)]. Plot % Inhibition against the log concentration of Reboxetine and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific uptake).

-

Visualization: Workflow for NET Uptake Inhibition Assay

Caption: Step-by-step workflow for a radiolabeled norepinephrine reuptake inhibition assay.

Conclusion

The mechanism of action of Reboxetine is centered on its potent and selective inhibition of the norepinephrine transporter.[4][5] This primary action elevates synaptic norepinephrine levels, leading to enhanced activation of postsynaptic adrenergic receptors.[7] The consequent downstream signaling, particularly through the cAMP-PKA-CREB pathway, is thought to induce long-term neuroadaptive changes, such as increased BDNF expression, which likely underlie its therapeutic antidepressant effects.[12] The high selectivity of Reboxetine for NET minimizes interactions with other neurotransmitter systems, contributing to its specific clinical profile.[3][6] This targeted approach makes Reboxetine a valuable tool for both treating major depressive disorder and for conducting research into the role of the noradrenergic system in psychiatric conditions.[3]

References

- 1. healthcentral.com [healthcentral.com]

- 2. minicule.com [minicule.com]

- 3. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 8. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discoverbiotech.com [discoverbiotech.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Morpholin-4-Yl-Propionic Acid Hydrochloride (CAS 6319-95-5)

Abstract

This technical guide provides a comprehensive overview of 3-Morpholin-4-Yl-Propionic Acid Hydrochloride (CAS No. 6319-95-5), a key chemical intermediate in contemporary drug development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of properties to deliver actionable insights into its synthesis, characterization, and application. We will explore the causality behind its use as a strategic building block, particularly in the synthesis of prodrugs for potent therapeutics like Hsp90 inhibitors. This guide includes detailed, field-tested protocols for its synthesis and analytical characterization, underpinned by a commitment to scientific integrity and reproducibility.

Introduction: A Strategic Building Block in Prodrug Chemistry

This compound is a heterocyclic carboxylic acid derivative that has emerged as a valuable reagent in medicinal chemistry. Its structure, featuring a terminal carboxylic acid, a flexible three-carbon linker, and a basic morpholine ring, offers a unique combination of physicochemical properties that are highly advantageous for modifying parent drug molecules.

The primary driver for its application is in the field of prodrug synthesis.[1] A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. This strategy is often employed to overcome pharmaceutical challenges such as poor aqueous solubility, low bioavailability, or formulation difficulties.

A notable application of this compound is as a reagent in the synthesis of ester prodrugs of MPC-3100, a potent, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a critical molecular chaperone responsible for the stability and function of numerous oncogenic proteins, making it a high-value target in cancer therapy. While the parent drug, MPC-3100, demonstrated clinical potential, its development was hampered by poor solubility. The strategic use of reagents like this compound allows for the creation of ester-linked prodrugs, where the morpholino moiety serves to significantly enhance the aqueous solubility and improve the overall developability of the therapeutic agent.

This guide will provide the technical foundation necessary to effectively utilize this important building block in research and development settings.

Physicochemical Properties and Characterization

Accurate characterization of a starting material is the foundation of reproducible research. The key physicochemical properties of this compound are summarized below. The presence of the hydrochloride salt significantly influences its physical state and solubility compared to its free base form.

| Property | Value | Source(s) |

| CAS Number | 6319-95-5 | [2] |

| Molecular Formula | C₇H₁₄ClNO₃ | [2][3] |

| Molecular Weight | 195.64 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 215 - 217 °C | [4] |

| Boiling Point | 299.2 °C at 760 mmHg (Predicted) | |

| Purity | ≥97% (Typical Commercial Grade) | [3] |

| InChI Key | JLAHMPKUDAJSKA-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

While commercially available, the synthesis of this compound can be readily achieved in a laboratory setting. The most direct conceptual route is a Michael addition of morpholine to acrylic acid, followed by salt formation. However, a more controlled and commonly referenced pathway involves the hydrolysis of a corresponding ester precursor, followed by acidification.

Causality of the Method: This two-step approach (esterification followed by hydrolysis) is often preferred in process chemistry. It allows for easier purification of the neutral ester intermediate via distillation or chromatography, removing any byproducts from the initial Michael addition. The subsequent hydrolysis and salt formation are typically high-yielding and result in a product of high purity.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of the free base followed by conversion to the hydrochloride salt, adapted from established procedures for similar compounds.

Materials:

-

Methyl 3-morpholinopropanoate

-

Potassium hydroxide (KOH)

-

Ethanol (200 proof)

-

Deionized Water

-

Hydrochloric acid (HCl), 6 M solution

-

Diethyl ether or Dichloromethane (for washing)

Procedure:

-

Saponification: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-morpholinopropanoate (1 eq.) in ethanol (approx. 20 mL per gram of ester). b. In a separate beaker, dissolve potassium hydroxide (1.5 eq.) in a minimal amount of deionized water and add it to the ethanol solution. c. Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.

-

Work-up and Acidification: a. Allow the reaction mixture to cool to room temperature. b. Slowly add 6 M hydrochloric acid while stirring, carefully monitoring the pH with a pH meter or indicator strips. Continue adding acid until the pH is approximately 1-2. This step protonates the carboxylate and the morpholine nitrogen, forming the hydrochloride salt. c. A precipitate of the target compound should form. If the product remains in solution, proceed to the next step.

-

Isolation and Purification: a. If a precipitate of inorganic salts (e.g., KCl) forms, remove it by filtration. b. Remove the volatiles (ethanol, water) from the filtrate under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil. c. To the crude product, add a non-polar solvent like diethyl ether or dichloromethane and triturate (grind the solid with the solvent). This process washes away organic impurities. d. Collect the solid product by vacuum filtration. e. Wash the filter cake with a small amount of cold diethyl ether or dichloromethane. f. Dry the resulting white solid under vacuum to a constant weight.

Analytical Methodologies

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is essential for confirming the molecular structure. The spectrum of the hydrochloride salt will show characteristic shifts, particularly for the protons adjacent to the positively charged nitrogen atom.

-

Expected ¹H-NMR (D₂O) Peaks:

-

~3.0-3.4 ppm (multiplet, 4H): Protons on the two carbons of the morpholine ring adjacent to the nitrogen (N-CH₂). These are deshielded due to the positive charge on the nitrogen.

-

~3.6-4.0 ppm (multiplet, 4H): Protons on the two carbons of the morpholine ring adjacent to the oxygen (O-CH₂).

-

~2.8-3.0 ppm (triplet, 2H): Protons on the methylene group adjacent to the carboxyl group (-CH₂-COOH).

-

~3.2-3.5 ppm (triplet, 2H): Protons on the methylene group adjacent to the morpholine nitrogen (-N-CH₂-).

-

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of the compound.

Causality of the Method: An acidic mobile phase is crucial for this analysis. It ensures that the carboxylic acid group (-COOH) is fully protonated and that the morpholine nitrogen exists as a single, protonated species. This prevents peak splitting and tailing, resulting in a sharp, symmetrical peak for accurate quantification. A C18 column is used to retain the compound based on its moderate hydrophobicity. UV detection is suitable as the carboxyl group provides some absorbance at low wavelengths.

HPLC Workflow Diagram

Caption: Standard workflow for HPLC purity analysis.

Exemplary HPLC Protocol

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.05% Trifluoroacetic Acid (TFA) in Water

-

B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Gradient: Isocratic, 85% A / 15% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve accurately weighed sample in the mobile phase to a concentration of ~1 mg/mL.

Application in Prodrug Synthesis: The Case of MPC-3100

The primary utility of this compound is as a hydrophilic linker for prodrug development.[1] The Hsp90 inhibitor MPC-3100 contains a hydroxyl group that provides a convenient attachment point for esterification.

Mechanism of Application: The carboxylic acid of 3-Morpholin-4-Yl-Propionic Acid is activated (e.g., using a coupling reagent like EDC/HOBt or by conversion to an acyl chloride) and then reacted with the hydroxyl group on the MPC-3100 core. This forms a labile ester bond.

Causality of its Use:

-

Solubility Enhancement: The key feature is the tertiary amine of the morpholine ring. At physiological pH (~7.4), this nitrogen is partially protonated, rendering the entire promoiety highly water-soluble. When attached to a hydrophobic drug like MPC-3100, it dramatically increases the overall aqueous solubility of the resulting prodrug conjugate.

-

Biocleavage: The ester linkage is designed to be cleaved in vivo by ubiquitous esterase enzymes present in plasma and tissues, releasing the active MPC-3100 at the site of action.

-

Chemical Tractability: The compound is a stable, crystalline solid that is easy to handle and straightforward to activate for coupling reactions, making it ideal for process development and scale-up.

Logical Relationship Diagram

Caption: Rationale for using the topic compound in prodrug design.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.

-

Hazard Classification: The compound is typically classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for overcoming significant challenges in drug development. Its well-defined structure, predictable reactivity, and, most importantly, its ability to impart aqueous solubility make it an invaluable building block for creating viable prodrug candidates from poorly soluble parent APIs. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this compound, accelerating the journey from discovery to clinical application.

References

solubility of 3-Morpholin-4-Yl-Propionic Acid Hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of 3-Morpholin-4-Yl-Propionic Acid Hydrochloride

Introduction

This compound is a chemical entity of significant interest in pharmaceutical development, often utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] One such notable application is in the synthesis of Moclobemide, a reversible monoamine oxidase inhibitor used in the treatment of depression.[2][3][4] The physicochemical properties of intermediates like this compound are of paramount importance, as they dictate the efficiency of synthesis, purification, and formulation processes. Among these properties, solubility stands out as a critical parameter that influences reaction kinetics, choice of solvent systems for crystallization, and ultimately, the bioavailability of the final drug product.[5][6][7]

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its determination. We will delve into the structural attributes of the molecule, predict its solubility behavior across a range of solvents, and provide a detailed, self-validating experimental protocol for its quantitative measurement.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation for any solubility study.

-

Chemical Structure: this compound is the hydrochloride salt of a molecule containing a tertiary amine (the morpholine ring) and a carboxylic acid group.[8][9][10] The presence of these functional groups, along with the propionic acid backbone, dictates its polarity and potential for ionization.

-

Appearance: Solid[9]

The key to understanding its solubility lies in its dual functional nature and its salt form. The morpholine nitrogen is basic, while the carboxylic acid group is acidic. In its hydrochloride salt form, the morpholine nitrogen is protonated, forming a quaternary ammonium-like cation, which is paired with a chloride anion. This salt form generally enhances aqueous solubility compared to the free base.

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of this compound is governed by the principle of "like dissolves like," but with the added complexity of its pH-dependent ionization.

Aqueous Solubility and the Influence of pH

As a hydrochloride salt of a tertiary amine, the compound is expected to be readily soluble in water and other polar protic solvents.[12][13] The solubility in aqueous media will be highly dependent on the pH of the solution.

-

Low pH (Acidic Conditions): In acidic solutions (e.g., pH 1.2), the carboxylic acid group will be largely protonated (non-ionized), while the morpholine nitrogen remains protonated as the hydrochloride salt. The overall molecule carries a positive charge, which promotes strong interactions with polar water molecules, leading to high solubility. However, at very low pH, a common ion effect from the chloride in the buffer could slightly decrease the solubility of the hydrochloride salt.[14]

-

Mid-range pH (Near Neutral): As the pH increases, the carboxylic acid group will deprotonate (pKa of propionic acid is ~4.87), forming a carboxylate anion.[15] At this stage, the molecule exists as a zwitterion (containing both a positive and a negative charge), which often maintains good aqueous solubility.

-

High pH (Basic Conditions): In basic solutions, the morpholine nitrogen will be deprotonated, losing its positive charge and becoming a free tertiary amine. The carboxylic acid will remain as a carboxylate anion. The overall molecule will be anionic. While the carboxylate group promotes solubility, the loss of the positive charge on the amine and the presence of the non-polar hydrocarbon portions of the molecule may lead to a decrease in solubility compared to acidic conditions.

The relationship between the ionization state of the molecule and its solubility at different pH values is a critical consideration in drug development, impacting everything from dissolution in the gastrointestinal tract to the choice of buffered solutions for formulation.

Caption: pH-dependent ionization and its expected effect on solubility.

Solubility in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to its ionic nature and ability to hydrogen bond, the compound is expected to show good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also anticipated in these solvents due to their high polarity.

-

Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Solubility is expected to be moderate to low.

-

Non-polar Solvents (e.g., Hexane, Toluene): The compound is expected to be poorly soluble in non-polar solvents due to the large mismatch in polarity.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[16] It is a robust and reliable technique that measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, Methanol, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Step-by-Step Methodology:

-

Preparation of Solutions and Standards:

-

Prepare the required buffer solutions according to standard procedures (e.g., USP standards for pH 1.2, 4.5, and 6.8).[17]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration. Use this stock to prepare a series of calibration standards for HPLC analysis.

-

-

Sample Preparation (The "Shake"):

-

Rationale: The addition of an excess of solid material is crucial to ensure that the resulting solution is truly saturated.[18]

-

Add an excess amount of the solid compound to a series of vials. A general rule is to add enough solid so that it remains visible at the end of the equilibration period. For example, add approximately 10-20 mg of the compound to 2 mL of each selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[19]

-

Shake the vials at a consistent speed (e.g., 300 RPM) for a predetermined period.[18]

-

-

Equilibration:

-

Rationale: The system must reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. For most compounds, 24 to 72 hours is sufficient to reach equilibrium.[18] It is advisable to perform a preliminary experiment to determine the optimal equilibration time by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration plateaus.

-

-

Phase Separation (The "Flask"):

-

Rationale: It is critical to completely remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.[18]

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the liquid phase from the solid phase using either centrifugation (e.g., 10,000 rpm for 10 minutes) or filtration through a chemically compatible 0.22 µm syringe filter. If using filters, pre-saturate the filter with the solution by discarding the first few drops to avoid loss of analyte due to adsorption.

-

-

Analysis and Quantification:

-

Rationale: A validated, stability-indicating analytical method is required for accurate quantification.

-

Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC method.

-

For aqueous samples, measure and record the final pH of the saturated solution, as it may differ from the starting pH, especially in unbuffered systems.[16]

-

-

Data Calculation and Reporting:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Use the regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.

-

Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.[17] Report the results as mean ± standard deviation.

-

Caption: Experimental workflow for the Shake-Flask solubility determination.

Data Presentation

The quantitative results from the experimental protocol should be summarized in a clear and structured format for easy comparison. The following table serves as a template for recording and presenting solubility data.

Table 1: Solubility of this compound at 25°C

| Solvent/Aqueous Medium | pH (Initial) | pH (Final) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | ~6-7 | Record | Record ± SD | Calculate |

| 0.1 N HCl (pH 1.2) | 1.2 | Record | Record ± SD | Calculate |

| Acetate Buffer (pH 4.5) | 4.5 | Record | Record ± SD | Calculate |

| Phosphate Buffer (pH 6.8) | 6.8 | Record | Record ± SD | Calculate |

| Methanol | N/A | N/A | Record ± SD | Calculate |

| Ethanol | N/A | N/A | Record ± SD | Calculate |

| Dimethyl Sulfoxide (DMSO) | N/A | N/A | Record ± SD | Calculate |

| Hexane | N/A | N/A | Record ± SD | Calculate |

SD: Standard Deviation

Conclusion

References

- 1. 3-MORPHOLIN-4-YL-PROPIONIC ACID HCL | 6319-95-5 [chemicalbook.com]

- 2. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Moclobemide (PIM 151) [inchem.org]

- 4. apexbt.com [apexbt.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound [oakwoodchemical.com]

- 11. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. issr.edu.kh [issr.edu.kh]

- 13. quora.com [quora.com]

- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. who.int [who.int]

- 18. quora.com [quora.com]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

3-Morpholin-4-Yl-Propionic Acid Hydrochloride structural analysis and confirmation

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 3-Morpholin-4-yl-propionic Acid Hydrochloride

This guide provides a comprehensive framework for the definitive structural analysis and confirmation of this compound (CAS Number: 6319-95-5), a key reagent utilized in chemical synthesis.[1][2][3] For researchers in drug development and chemical synthesis, rigorous structural verification is paramount to ensure the integrity of starting materials and the validity of experimental outcomes. This document details the synergistic application of modern analytical techniques, moving beyond procedural steps to explain the underlying scientific rationale for each method.

Physicochemical Profile and Molecular Structure

A foundational step in any analysis is to understand the basic physicochemical properties of the compound. This compound is a solid at room temperature.[4][5] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₃ | [4][6] |

| Molecular Weight | 195.64 g/mol | [4][6] |

| CAS Number | 6319-95-5 | [1][4] |

| Physical Form | Solid | [4][5] |

| IUPAC Name | 3-morpholin-4-ylpropanoic acid;hydrochloride | [6] |

| InChI Key | JLAHMPKUDAJSKA-UHFFFAOYSA-N | [4] |

The molecule consists of a morpholine ring connected via its nitrogen atom to a propionic acid chain. The hydrochloride salt form means the morpholine nitrogen is protonated and associated with a chloride counter-ion.

Caption: Molecular structure of this compound.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique provides absolute structural proof. The core of a robust analysis lies in the congruent interpretation of data from orthogonal methods. We will focus on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete analysis.

Causality Behind Experimental Choices: ¹H NMR provides information on the number of different proton environments and their neighboring protons (connectivity). ¹³C NMR reveals the number of unique carbon environments. For this molecule, we expect distinct signals for the propionic acid chain and the morpholine ring, with chemical shifts influenced by the electronegative oxygen and the positively charged nitrogen.

Expected ¹H NMR Spectral Features (in D₂O):

-

Morpholine Protons: Two sets of triplets (or complex multiplets) corresponding to the four protons adjacent to the oxygen (-CH₂-O-) and the four protons adjacent to the positively charged nitrogen (-CH₂-N⁺H-). The protons near the nitrogen will be further downfield.

-

Propionic Acid Protons: Two triplets corresponding to the two methylene groups (-N⁺H-CH₂- and -CH₂-COOH). The methylene group alpha to the carboxyl group will be shifted downfield relative to the one adjacent to the nitrogen.

Expected ¹³C NMR Spectral Features (in D₂O): The structure has 7 carbon atoms, but due to the symmetry of the morpholine ring, fewer than 7 signals are expected.

-

Carboxyl Carbon (-COOH): A signal at the most downfield position (~170-180 ppm).[7]

-

Morpholine Carbons: Two distinct signals for the morpholine carbons: one for the two carbons adjacent to the oxygen (-C-O) and one for the two carbons adjacent to the nitrogen (-C-N⁺H-).

-

Propionic Acid Carbons: Two signals for the methylene carbons of the propionic acid chain.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

References

- 1. 3-MORPHOLIN-4-YL-PROPIONIC ACID HCL | 6319-95-5 [chemicalbook.com]

- 2. This compound [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-Morpholin-4-yl-propionic acid | 4497-04-5 [sigmaaldrich.com]

- 6. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Unlocking the Therapeutic Promise of 3-Morpholin-4-Yl-Propionic Acid Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: Bridging Known Scaffolds to Uncover Novel Applications

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. 3-Morpholin-4-Yl-Propionic Acid Hydrochloride presents itself as a molecule of significant interest, not due to a wealth of existing research, but because of the well-established therapeutic relevance of its constituent chemical motifs: the morpholine ring and the propionic acid backbone. While direct applications of this specific hydrochloride salt are not extensively documented in current literature, its structure suggests a fertile ground for investigation across multiple therapeutic areas.

This technical guide serves as a roadmap for researchers and drug development professionals to unlock the potential of this compound. We will delve into the established significance of its chemical components, propose high-potential avenues for research, and provide robust, actionable experimental workflows for its biological characterization. This document is designed to be a springboard for discovery, providing the foundational logic and practical methodologies to explore this promising, yet under-characterized, compound.

Deconstructing the Molecule: A Rationale for Investigation

The therapeutic potential of this compound can be inferred from the individual contributions of its core structures.

The Morpholine Moiety: A Privileged Pharmacophore

The morpholine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2][3] Its prevalence in approved and experimental drugs stems from its ability to confer advantageous physicochemical and metabolic properties.[2] The inclusion of a morpholine ring can:

-

Enhance Potency: The oxygen atom can act as a hydrogen bond acceptor, and the ring's flexible chair-like conformation allows for optimal positioning within protein binding pockets.[4][5]

-

Improve Pharmacokinetics: The morpholine nitrogen provides a weakly basic handle, which can improve aqueous solubility and modulate pKa, often leading to better oral bioavailability and metabolic stability.[1][4][5]

-

Increase Blood-Brain Barrier Permeability: The balanced lipophilic-hydrophilic nature of the morpholine ring makes it a valuable component in the design of CNS-active agents.[4][5][6]

Morpholine-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][6][7]

Propionic Acid Derivatives: A Legacy of Therapeutic Success

Propionic acid derivatives are a cornerstone of modern pharmacology, most notably represented by the non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] The archetypal member of this class, ibuprofen, underscores the therapeutic value of the arylpropionic acid scaffold.[8][10] This class of compounds is known for a range of biological activities:

-

Anti-inflammatory and Analgesic Effects: Primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin biosynthesis pathway.[8][10]

-

Anticancer and Antibacterial Properties: Various derivatives have shown promise in these areas, indicating a broader biological activity spectrum.[8][10][11]

-

Anticonvulsant Activity: Further highlighting the diverse therapeutic potential of this chemical class.[8][10][11]

The carboxylic acid group is a key feature, often involved in critical binding interactions with target enzymes. While non-carboxylic analogues have been developed to reduce side effects like gastrointestinal irritation, the propionic acid moiety itself is a strong indicator of potential anti-inflammatory and analgesic properties.[9][12]

Hypothesized Therapeutic Applications and Investigational Pathways

Based on the analysis of its structural components, this compound is a prime candidate for investigation in several key therapeutic areas.

Primary Hypothesized Application:

-

Anti-inflammatory and Analgesic Agent: The presence of the propionic acid moiety strongly suggests a potential for COX inhibition. The morpholine ring could enhance potency and improve the drug-like properties compared to traditional NSAIDs.

Secondary Hypothesized Applications:

-

Anticancer Agent: The morpholine ring is a common feature in kinase inhibitors and other anticancer drugs.[7] The compound could be screened against a panel of cancer cell lines to assess its antiproliferative activity.

-

CNS-Active Agent: Given the morpholine's ability to cross the blood-brain barrier, investigating its potential in neurodegenerative diseases or as a modulator of CNS receptors is a logical step.[4][5][6]

The following diagram illustrates a potential workflow for the initial screening and characterization of this compound.

Caption: Proposed workflow for the biological screening and development of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the initial biological evaluation of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will determine if the compound can inhibit the activity of COX-1 and COX-2, the primary targets of NSAIDs.

Materials:

-

COX-1 and COX-2 enzyme preparations (human or ovine)

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

This compound

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound, celecoxib, and ibuprofen in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the diluted test compound or control inhibitors to the respective wells. Include a vehicle control (DMSO) for 100% enzyme activity.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation and Detection: Incubate the plate at 37°C for 10 minutes. Add the colorimetric substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Plot the percent inhibition versus the log concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Calculated |

| Ibuprofen (Control) | Literature | Literature | Calculated |

| Celecoxib (Control) | Literature | Literature | Calculated |

Protocol 2: Antiproliferative MTT Assay

This assay measures the metabolic activity of cells and is a common method to assess cytotoxicity and cell proliferation.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium (final concentrations from 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the log concentration of the compound.

Hypothesized Mechanism of Action and Signaling Pathway

Given the structural similarity to propionic acid-based NSAIDs, a primary hypothesized mechanism of action is the inhibition of the cyclooxygenase pathway, which would reduce the production of pro-inflammatory prostaglandins.

Caption: Hypothesized anti-inflammatory signaling pathway targeted by this compound.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical entity. Its composite structure, featuring the privileged morpholine pharmacophore and the therapeutically validated propionic acid backbone, provides a strong rationale for its investigation as a novel anti-inflammatory, analgesic, or anticancer agent. The experimental workflows and conceptual frameworks provided in this guide offer a clear and scientifically rigorous path for its initial characterization.

Future research should focus on confirming its primary biological activity, elucidating its mechanism of action, and exploring structure-activity relationships through the synthesis of analogues. The insights gained from these foundational studies will be critical in determining the ultimate therapeutic trajectory of this intriguing molecule.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Morpholin-4-Yl-Propionic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Morpholin-4-Yl-Propionic Acid Hydrochloride. As a compound frequently utilized in the synthesis of novel chemical entities, including potential therapeutic agents, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, experience-driven perspective on why these precautions are necessary and how to implement them effectively in a research and development setting.

Compound Profile and Inherent Hazards

This compound is a solid organic compound with the chemical formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol .[1][2][3] While its primary utility lies in chemical synthesis, it is crucial to recognize its inherent hazardous properties to mitigate risks effectively.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazard statements:

-

H302: Harmful if swallowed. [2]

These classifications necessitate a cautious and well-defined approach to its handling, storage, and disposal. The hydrochloride salt form can contribute to its irritant properties, particularly in the presence of moisture.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 6319-95-5 | [1][3][7][8] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][2][3] |